1,4,7,10-Tetraoxacyclododecan-2-one

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

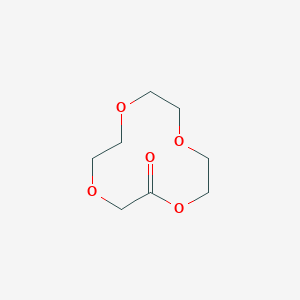

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H14O5 |

|---|---|

Molekulargewicht |

190.19 g/mol |

IUPAC-Name |

1,4,7,10-tetraoxacyclododecan-2-one |

InChI |

InChI=1S/C8H14O5/c9-8-7-12-4-3-10-1-2-11-5-6-13-8/h1-7H2 |

InChI-Schlüssel |

YNKPCWQWTUAAMS-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCCOC(=O)COCCO1 |

Herkunft des Produkts |

United States |

Significance of Macrocyclic Lactones in Organic and Polymer Chemistry

Macrocyclic lactones, which are cyclic esters with large ring structures, are a pivotal class of compounds in both organic and polymer chemistry. orgsyn.org Their significance stems from their prevalence in nature, their diverse biological activities, and their utility as monomers for creating advanced polymeric materials. ontosight.aipharmacompass.com

In the realm of organic chemistry, macrocyclic lactones are often found in bioactive natural products, where they can impart crucial pharmacological properties. orgsyn.org Many of these naturally occurring macrocycles serve as inspiration for the development of new therapeutic agents, including antimicrobial and anticancer drugs. pharmacompass.com The synthesis of these complex structures is a challenging yet important endeavor, driving the development of novel synthetic methodologies like macrolactonization, ring-closing metathesis, and various coupling reactions. orgsyn.org Beyond medicinal applications, certain macrocyclic lactones are valued in the fragrance industry for their distinct musk-like odors. sigmaaldrich.com

In polymer chemistry, macrocyclic lactones are key monomers for ring-opening polymerization (ROP), a process that yields polyesters. ontosight.ai These polymers are of significant interest because their properties can be tailored for various applications, and many are biodegradable and biocompatible, making them suitable for medical uses such as drug delivery systems, implants, and tissue engineering scaffolds. ontosight.ainih.gov The polymerization of macrolactones can produce materials with properties comparable to traditional plastics like polyethylene, but with the added benefit of environmental degradation. ontosight.ai The efficiency and control over the polymerization process are often achieved through the use of metal-based or enzymatic catalysts. ontosight.ai

Overview of Research Trajectories for 1,4,7,10 Tetraoxacyclododecan 2 One

Direct Synthetic Routes to the 12-Membered Oxa-Crown Ether Lactone

Direct synthetic routes to this compound, while not extensively documented, can be conceptualized based on established principles of macrocyclization. One plausible approach involves the intramolecular cyclization of a linear precursor containing the pre-assembled tetraoxa-lactone backbone. This would typically involve the reaction of a diol with a dicarboxylic acid derivative under high-dilution conditions to favor the formation of the monomeric macrocycle over polymerization.

Another potential direct route is the cyclooligomerization of smaller oxygen-containing building blocks. For instance, the cyclic oligomerization of ethylene (B1197577) oxide is a known method for synthesizing crown ethers like 12-crown-4 (B1663920). wikipedia.org A similar strategy, perhaps incorporating a lactone-forming monomer, could theoretically lead to the desired product. The synthesis of the parent crown ether, 12-crown-4 (1,4,7,10-tetraoxacyclododecane), is often achieved through a modified Williamson ether synthesis, utilizing a templating cation such as LiClO₄ to guide the cyclization. wikipedia.org A novel synthesis of 12-crown-4 has also been reported using lithium hydride as the base, achieving a 24% yield, the highest reported at the time. rsc.org These methods for the parent crown ether could potentially be adapted for the synthesis of the lactone derivative.

Polycondensation Approaches from ω-Hydroxycarboxylic Acid Precursors

Polycondensation of ω-hydroxycarboxylic acids is a common strategy for the synthesis of polyesters, and under specific conditions, it can be directed towards the formation of macrocyclic lactones. This approach, known as ring-chain polymerization, involves an equilibrium between linear polymer chains and cyclic species. By manipulating factors such as monomer concentration, temperature, and catalyst choice, the formation of specific-sized macrocycles can be favored.

For the synthesis of this compound, a suitable ω-hydroxycarboxylic acid precursor would possess the required triethylene glycol moiety. The intramolecular cyclization of such a precursor would lead to the desired 12-membered lactone. The success of this approach often depends on the "effective molarity" of the cyclizing species, which is a measure of the concentration of one reactive end of the molecule in the vicinity of the other. High-dilution conditions are typically employed to suppress intermolecular polycondensation and promote intramolecular cyclization.

Stereoselective Synthesis and Chiral Derivatization

The introduction of chirality into the this compound framework can be achieved through the use of chiral starting materials or by employing stereoselective reactions. This allows for the creation of enantiomerically pure or enriched macrocycles, which are of significant interest for applications in chiral recognition and asymmetric catalysis. The first stereoselective total synthesis of (-)-asteriscunolide C, a strained 11-membered ring lactone, highlights the feasibility of such approaches for medium-sized rings. nih.gov

Utilization of Chiral Starting Materials (e.g., (S)-Leucine, Ethyl (S)-Lactate)

Chiral pool synthesis, which utilizes readily available enantiopure natural products as starting materials, is a powerful strategy for constructing complex chiral molecules. For the synthesis of chiral derivatives of this compound, amino acids like (S)-Leucine and esters such as ethyl (S)-lactate are valuable chiral building blocks.

The incorporation of (S)-Leucine can be achieved by creating a linear precursor where the amino acid is integrated into the polyether chain. The stereochemistry of the amino acid is then carried through to the final macrocyclic product. The stereoselective pharmacokinetics of leucine (B10760876) enantiomers has been studied, indicating methods for their separation and analysis which are crucial for verifying the stereochemical integrity of the final product. nih.gov

Similarly, ethyl (S)-lactate can serve as a source of chirality. The hydroxyl group of the lactate (B86563) can be used to initiate the growth of the polyether chain, and the ester functionality can be part of the final lactone ring or a precursor to it.

Enantiomeric Control in Macrolactonization

Achieving high enantiomeric control during the macrolactonization step is critical for the synthesis of stereochemically defined macrocycles. This often involves the use of chiral auxiliaries or catalysts that can differentiate between the two enantiotopic faces of the cyclizing molecule.

The choice of cyclization conditions, such as the reagent and temperature, can also significantly influence the stereochemical outcome. For instance, in the synthesis of certain macrocycles, specific reagents can favor the formation of one diastereomer over another. The derivatization of amino acids with chiral agents like (+)-alpha-methoxy-alpha-trifluoromethylphenylacetyl chloride allows for the separation and analysis of enantiomers, which is a key step in assessing the enantiomeric purity of the synthesized macrocycles. nih.gov

Catalytic Strategies in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways to complex molecules. In the context of this compound synthesis, catalysts can be employed to promote the key macrolactonization step, control stereochemistry, and improve reaction yields.

Lewis Acid Catalysis (e.g., CoCl₂·6H₂O, SnOct₂)

Lewis acids are effective catalysts for a variety of organic transformations, including esterification and transesterification reactions, which are central to macrolactone synthesis. They function by activating the carbonyl group of the carboxylic acid or ester, making it more susceptible to nucleophilic attack by the hydroxyl group.

Tin(II) octoate (SnOct₂) is a widely used catalyst for the ring-opening polymerization of lactones, such as lactide, to form polyesters. researchgate.net While primarily used for polymerization, under high-dilution conditions or with specific substrates, SnOct₂ can also facilitate intramolecular cyclization to form macrocyclic lactones. The mechanism often involves the coordination of the tin atom to the carbonyl oxygen, enhancing its electrophilicity. Studies on SnOct₂-catalyzed polymerizations have provided insights into the formation of cyclic species. researchgate.net

Green Chemistry Approaches to Synthesis

Traditional methods for the synthesis of crown ethers and macrolactones often rely on high-dilution conditions, harsh reagents, and significant solvent usage, which are misaligned with the principles of green chemistry. In contrast, modern green approaches offer more sustainable alternatives.

Biocatalytic Synthesis

The use of enzymes, or biocatalysis, represents a cornerstone of green chemistry, offering high selectivity and efficiency under mild reaction conditions. Lipases, in particular, have emerged as powerful catalysts for macrolactonization reactions.

Lipase-Catalyzed Macrolactonization:

The synthesis of this compound can be envisioned through the intramolecular cyclization of a linear precursor, ω-hydroxy-tetraethylene glycol monocarboxylic acid. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are highly effective in catalyzing such esterification reactions. Research on analogous systems, such as the lipase-catalyzed hydrolysis of 12-crown-4 esters, strongly supports the feasibility of the reverse lactonization reaction. nih.govresearchgate.net The enzyme provides a hydrophobic active site that facilitates the dehydration necessary for ester bond formation, often with high regioselectivity.

The general reaction scheme for the lipase-catalyzed synthesis of this compound would involve the following steps:

Substrate Preparation: Synthesis of the linear ω-hydroxy-tetraethylene glycol monocarboxylic acid or its corresponding short-chain ester.

Enzymatic Cyclization: The linear precursor is dissolved in a suitable non-polar, anhydrous solvent to favor the cyclization over polymerization. An immobilized lipase, such as Novozym 435 (CALB immobilized on acrylic resin), is added as the catalyst. The use of molecular sieves is often employed to remove the water generated during the reaction, thereby shifting the equilibrium towards the macrolactone product. researchgate.net

Reaction Conditions: The reaction is typically carried out at a moderately elevated temperature (e.g., 60-80 °C) with continuous stirring for a period ranging from several hours to a few days.

Product Isolation: The enzyme is easily removed by filtration, and the product is isolated from the solvent, often with high purity.

While specific data for the synthesis of this compound is not extensively reported, the conditions for the synthesis of similar macrolides provide a strong indication of the expected parameters.

Table 1: Representative Conditions for Lipase-Catalyzed Macrolactonization of Hydroxy Acids

| Catalyst | Substrate | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Novozym 435 | 15-Hydroxypentadecanoic acid methyl ester | Toluene | 75 | 48 | High | researchgate.net |

| Pseudomonas sp. Lipase | 16-Hydroxyhexadecanoic acid | Isooctane | 45 | 72 | ~80 | |

| Candida antarctica Lipase B | ω-Hydroxy fatty acids | Diphenyl ether | 100 | 24 | >90 |

This table presents representative data for the synthesis of similar macrolactones to illustrate typical reaction parameters.

Enzymatic Functionalization of Poly(ethylene glycol) Derivatives:

Green approaches also extend to the synthesis of derivatives of this compound. Enzymes can be used for the selective functionalization of oligo(ethylene glycol) precursors prior to cyclization. For instance, lipases can catalyze the esterification of poly(ethylene glycols) with various functional groups, which can then be carried through the cyclization process to yield functionalized crown ether lactones. expresspolymlett.com

Microwave-Assisted Synthesis

Microwave irradiation has been established as a powerful tool in green chemistry for accelerating organic reactions. nih.gov In the context of macrocyclization, microwave heating can significantly reduce reaction times, often from hours or days to mere minutes, while also improving yields. wikipedia.org

The application of microwave assistance to the synthesis of this compound would likely involve a Williamson ether synthesis-type cyclization of a suitable diol and dihalide precursor, or the direct cyclization of a linear hydroxy ester. The microwave energy efficiently heats the polar reactants and solvents, leading to a rapid and uniform temperature increase that promotes the desired intramolecular reaction over intermolecular polymerization.

Table 2: Comparison of Conventional and Microwave-Assisted Macrocyclization

| Reaction Type | Heating Method | Reaction Time | Yield (%) | Reference |

| Ullmann Macrocyclization | Conventional | 24 h | 55 | wikipedia.org |

| Ullmann Macrocyclization | Microwave | 4 h | 71 | wikipedia.org |

| RCM Macrocyclization | Conventional | 12 h | 60 | wikipedia.org |

| RCM Macrocyclization | Microwave | 10 min | High | wikipedia.org |

This table illustrates the typical enhancements observed in macrocyclization reactions when switching from conventional heating to microwave irradiation, based on data for analogous systems.

The combination of biocatalysis and microwave irradiation (microwave-assisted enzymatic synthesis) is a burgeoning area of research that holds significant promise for the green synthesis of complex molecules like this compound. This hybrid approach can potentially lead to even faster reaction rates and higher yields while maintaining the high selectivity of the enzymatic process.

Polymerization Chemistry and Advanced Material Applications

Ring-Opening Polymerization of 1,4,7,10-Tetraoxacyclododecan-2-one Monomers

The primary method for synthesizing polymers from this compound is through ring-opening polymerization (ROP). This process involves the cleavage of the ester bond within the cyclic monomer, leading to the formation of a linear polymer chain. researchgate.net ROP is a versatile technique that allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity, particularly when living polymerization characteristics are achieved. wiley-vch.de The thermodynamic driving force for the ROP of cyclic esters is the release of ring strain, although for larger rings like this 12-membered lactone, the change in enthalpy is less pronounced than for smaller, more strained rings. wiley-vch.de

Catalytic Systems for Polymerization (e.g., Stannous 2-Ethylhexanoate)

A variety of catalytic systems can be employed for the ROP of lactones. Among the most common and effective for producing biocompatible polyesters is Stannous 2-ethylhexanoate (B8288628), also known as stannous octoate (Sn(Oct)₂). researchgate.net This catalyst is favored for its high efficiency, low toxicity, and solubility in common organic solvents and monomers. researchgate.netresearchgate.net

The polymerization is typically initiated by a compound with active hydrogens, most commonly an alcohol (R-OH), which also serves as a co-initiator. The proposed mechanism involves the in-situ formation of a tin(II) alkoxide species, which is the true initiator. researchgate.net The alcohol reacts with Sn(Oct)₂, displacing one or both of the 2-ethylhexanoate ligands to form a tin(II) alkoxide that initiates the polymerization. researchgate.net

Table 1: Typical Components in a Stannous Octoate-Catalyzed ROP System

| Component | Function | Example |

| Monomer | The cyclic ester to be polymerized. | This compound |

| Catalyst | Facilitates the ring-opening reaction. | Stannous 2-ethylhexanoate (Sn(Oct)₂) |

| Initiator | Starts the polymer chain growth, often an alcohol. | Benzyl alcohol, Poly(ethylene glycol) (PEG) |

| Solvent | Used to dissolve reactants, often run in bulk (neat). | Toluene, Dichloromethane |

Investigation of Polymerization Kinetics and Mechanisms

The kinetics of lactone ROP catalyzed by Sn(Oct)₂ generally follow a coordination-insertion mechanism. researchgate.netnih.gov The key steps are:

Initiator Formation : The catalyst, Sn(Oct)₂, reacts with an alcohol (initiator) to form the active tin(II) alkoxide species. researchgate.net

Coordination : The monomer's carbonyl oxygen coordinates to the tin center of the active initiator.

Insertion : The ester bond of the monomer is cleaved, and the monomer inserts into the tin-alkoxide bond. This regenerates an alkoxide at the new chain end, which can then attack another monomer molecule, propagating the polymer chain. researchgate.net

Structural Characterization of Resulting Poly(oxa-crown ether lactone)s

Once synthesized, the resulting poly(oxa-crown ether lactone)s require thorough structural characterization to confirm their molecular weight, composition, and purity. Standard analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the polymer structure by identifying the characteristic peaks of the repeating monomer unit and the end-groups derived from the initiator.

Gel Permeation Chromatography (GPC) : GPC is essential for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. A narrow PDI (typically < 1.2) is indicative of a controlled or living polymerization process. nih.gov

Mass Spectrometry (e.g., MALDI-TOF MS) : This technique provides detailed information about the polymer's mass, confirming the repeating unit mass and identifying end-group structures.

Table 2: Expected Characterization Data for Poly(this compound)

| Analysis Technique | Information Obtained | Typical Result |

| ¹H NMR | Polymer structure, confirmation of repeating units. | Peaks corresponding to the ethylene (B1197577) oxide backbone and the ester linkage. |

| GPC | Molecular weight (Mn, Mw) and Polydispersity (PDI). | Controlled Mn, PDI < 1.2. |

| DSC | Thermal properties (glass transition temperature Tg, melting point Tm). | Dependent on molecular weight and crystallinity. |

Design and Synthesis of Amphiphilic Polymers Based on this compound Derivatives

Amphiphilic block copolymers, which contain both hydrophilic (water-loving) and hydrophobic (water-fearing) segments, can be designed using this compound. mdpi.com The resulting poly(oxa-crown ether lactone) is inherently hydrophobic. To create an amphiphilic structure, this hydrophobic block can be grown from a pre-existing hydrophilic polymer chain that acts as a macroinitiator. rsc.orgnih.gov

A common strategy is to use poly(ethylene glycol) (PEG), a biocompatible and hydrophilic polymer, as the macroinitiator. The terminal hydroxyl group of a PEG chain can initiate the ring-opening polymerization of the oxa-crown ether lactone, resulting in an A-B diblock copolymer (PEG-b-poly(oxa-crown ether lactone)) or an A-B-A triblock copolymer, depending on the PEG initiator used. nih.gov This approach combines a water-soluble block with the functional, hydrophobic polyester (B1180765) block. rsc.org

Supramolecular Assemblies and Solution Behavior of Polymeric Structures

The amphiphilic nature of block copolymers derived from this compound drives their self-assembly into ordered structures in a selective solvent, typically water. researchgate.net

Formation of Micelles and Self-Assembled Architectures

In an aqueous environment, these amphiphilic block copolymers spontaneously form nanoparticles such as polymeric micelles above a certain concentration known as the critical micelle concentration (CMC). researchgate.net These micelles have a core-shell structure:

Core : The hydrophobic poly(oxa-crown ether lactone) blocks collapse to form the core, minimizing their contact with water. This core can serve as a reservoir for hydrophobic drug molecules. researchgate.net

Shell (Corona) : The hydrophilic PEG blocks form a hydrated shell around the core, providing stability to the nanoparticle in the aqueous medium and creating a barrier to protein adsorption. researchgate.net

The morphology of these self-assembled structures (e.g., spheres, cylinders, or vesicles) can be controlled by varying the relative block lengths of the hydrophilic and hydrophobic segments. researchgate.net This ability to form stable, functional nanoparticles makes these polymers highly promising for applications in drug delivery and nanomedicine. rsc.orgresearchgate.net

Elucidation of Critical Association Concentrations Remains an Area for Future Investigation

The determination of a critical association concentration (CAC) is a fundamental aspect of understanding the behavior of amphiphilic molecules in solution. This value marks the threshold concentration above which individual molecules, or monomers, begin to aggregate into larger, organized structures such as micelles or other self-assembled architectures. This phenomenon is driven by the minimization of unfavorable interactions between the hydrophobic portions of the molecules and the solvent, typically water.

For the compound This compound , a crown ether lactone, the presence of a hydrophilic polyether ring and a potentially more hydrophobic lactone group suggests the possibility of amphiphilic behavior. Crown ethers, in general, are known for their ability to form host-guest complexes and participate in supramolecular assemblies. rsc.orgnih.govnih.gov The study of self-assembly in crown ether-based systems is an active area of research, with applications in the development of synthetic ion channels and other functional materials. rsc.orgnih.gov

However, a comprehensive review of the scientific literature reveals a notable absence of studies specifically investigating the critical association concentration of This compound . While extensive research exists on the coordination chemistry and applications of the closely related nitrogen-containing macrocycle, 1,4,7,10-tetraazacyclododecane (B123705) (cyclen), and its derivatives like 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), this body of work does not address the self-aggregation properties of the oxygen-based lactone counterpart. researchgate.netgoogle.comsigmaaldrich.comnih.govunipd.it

The lack of available data indicates that the solution behavior and potential for self-assembly of This compound have not been a significant focus of published research to date. Consequently, no experimental data tables or detailed research findings on its critical association concentration can be presented. This represents a gap in the understanding of the physicochemical properties of this particular crown ether derivative and suggests an opportunity for future research to explore its potential amphiphilicity and self-assembling characteristics. Such studies would be crucial for unlocking its potential in advanced material applications where controlled aggregation is a key design parameter.

Occurrence, Isolation, and Analytical Identification in Complex Biological and Environmental Matrices

Identification in Natural Plant Extracts

This compound has been reported in the chemical composition of certain plant species, suggesting its involvement in their metabolic processes.

Cirsium japonicum var. maackii : A study utilizing gas chromatography-mass spectrometry (GC-MS) on the flower of Cirsium japonicum var. maackii (Korean thistle) identified 1,4,7,10-Tetraoxacyclododecan-2-one as one of its constituents. mdpi.com This plant is recognized in Korean folk medicine and has been studied for its various pharmacological activities, including anti-inflammatory and anti-cancer properties. mdpi.comnih.govresearchgate.net The ethyl acetate (B1210297) fraction of the flower extract, in particular, has demonstrated neuroprotective effects. mdpi.comnih.gov

Table 1: Identification of this compound in Cirsium japonicum var. maackii

| Plant Species | Part Studied | Analytical Method | Key Finding | Reference |

| Cirsium japonicum var. maackii | Flower | GC-MS | Identification of this compound | mdpi.com |

Detection in Fungal and Mushroom Extracts

The presence of this compound is not limited to the plant kingdom; it has also been detected in various fungi and mushrooms. The role of this compound in fungal metabolism is an area of ongoing research.

Initial search results provided information on the presence of the compound in plant extracts and food, but specific details regarding its identification in fungal and mushroom extracts were not found.

Presence in Food Products

Interestingly, this chemical compound has also been identified in food products, which raises questions about its origin—whether it is a natural component of the raw materials or a product of processing.

While the prompt mentions its presence in meat broth, the initial search results did not yield specific studies confirming the detection of this compound in meat broth.

Advanced Analytical Techniques for Characterization and Quantification in Complex Mixtures

The identification and quantification of this compound in complex biological and environmental samples rely on sophisticated analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS) : This technique has been instrumental in identifying this compound in plant extracts like Cirsium japonicum var. maackii. mdpi.com GC-MS separates volatile compounds in a sample and then bombards them with electrons to generate charged fragments, which are analyzed by their mass-to-charge ratio to identify the compound. researchgate.net The use of retention indices and accurate mass analysis of fragment ions further increases the confidence in compound identification. lcms.cz

High-Resolution Mass Spectrometry (HRMS) : For complex matrices, HRMS offers a higher degree of accuracy in mass measurement, which is crucial for distinguishing between compounds with very similar molecular weights. Techniques like GC/Q-TOF (Quadrupole Time-of-Flight) and LC/Q-TOF combine the separation power of chromatography with the high mass accuracy of a TOF analyzer. lcms.cz This allows for the confident identification of compounds by matching their exact mass and isotopic patterns. lcms.cz

Table 2: Analytical Techniques for the Analysis of this compound

| Analytical Technique | Application | Principle | Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification in plant extracts. | Separates volatile compounds and identifies them based on their mass spectrum. | mdpi.comresearchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Characterization in complex mixtures. | Provides highly accurate mass measurements for unambiguous compound identification. | lcms.cz |

Reactivity and Chemical Transformations of 1,4,7,10 Tetraoxacyclododecan 2 One

Derivatization Strategies and Functional Group Modifications

The modification of the 1,4,7,10-Tetraoxacyclododecan-2-one structure is crucial for tailoring its properties for specific applications. While direct derivatization studies on this specific molecule are not extensively documented, strategies employed for analogous crown ethers and lactones provide a strong basis for potential modifications.

One key approach involves the introduction of functional groups onto the macrocyclic ring. This can be achieved through various synthetic routes, often starting from precursors to the final macrocycle. For instance, functionalized starting materials can be used in the templated macrocyclization process to yield a derivatized crown ether lactone. researchgate.net

Alternatively, direct functionalization of the pre-formed macrocycle can be explored. researchgate.net For aliphatic crown ethers, radical-mediated cross-dehydrogenative coupling represents a viable method for introducing new substituents. orgsyn.org This process typically involves the generation of a radical on the crown ether backbone, which then reacts with a suitable coupling partner. researchgate.net

In the context of this compound, the carbon atoms adjacent to the ether oxygens are potential sites for such modifications. Furthermore, the lactone ring itself offers a handle for derivatization. For example, reduction of the lactone to a diol would open the ring and provide two hydroxyl groups that can be further functionalized. Subsequent re-cyclization could then yield a crown ether with appended functionalities.

Drawing parallels from the well-studied 1,4,7,10-tetraazacyclododecane (B123705) (cyclen) derivatives, strategies like alkylation of the heteroatoms (in this case, the oxygen atoms, though less reactive than the nitrogens in cyclen) or attachment of functionalized side chains could be envisioned, albeit likely requiring harsh reaction conditions. nih.gov The synthesis of bifunctional chelating agents based on cyclen, which involves the introduction of reactive groups like carbonyls or alkynes for "click" chemistry, demonstrates a sophisticated approach to derivatization that could be conceptually adapted. nih.gov

Table 1: Potential Derivatization Strategies

| Strategy | Description | Potential Site of Modification |

| Templated Macrocyclization | Incorporation of functionalized precursors during the synthesis of the macrocycle. | Carbon backbone |

| Cross-Dehydrogenative Coupling | Radical-mediated introduction of functional groups onto the pre-formed macrocycle. | α-carbons to ether oxygens |

| Lactone Ring Opening | Reduction of the lactone to a diol, followed by functionalization and potential re-cyclization. | Lactone group |

| Alkylation | Introduction of alkyl groups, though challenging on ether oxygens compared to amines. | Ether oxygens |

| Click Chemistry Handle Introduction | Attachment of functional groups like alkynes or azides for subsequent chemoselective ligation. | Carbon backbone or via lactone opening |

Reactions with Nucleophiles and Electrophiles

The reactivity of this compound with nucleophiles and electrophiles is primarily dictated by the lactone group and the ether linkages.

The lactone, a cyclic ester, is an electrophilic site susceptible to attack by nucleophiles. This can lead to ring-opening reactions. Strong nucleophiles, such as Grignard reagents or organolithium compounds, are expected to add to the carbonyl carbon. Weaker nucleophiles, including amines and thiols, can also react, particularly under catalytic conditions, to open the lactone ring and form amide or thioester linkages, respectively. nih.gov The reaction with hydroxide (B78521) ions (hydrolysis) would lead to the corresponding hydroxy-carboxylate.

The ether oxygen atoms, with their lone pairs of electrons, can act as nucleophiles, albeit weak ones. They can interact with strong electrophiles. For instance, in the presence of a strong acid, the ether oxygens can be protonated.

The carbon atoms alpha to the ether oxygens are activated towards certain reactions. For example, as seen in other aliphatic crown ethers, these positions can be susceptible to radical abstraction, initiating functionalization reactions. orgsyn.org

It is important to consider the concept of "hard" and "soft" acids and bases when predicting reactivity. The carbonyl oxygen is a hard basic site, favoring interaction with hard acids. The ether oxygens are also hard bases. The carbonyl carbon is a hard acidic site, favoring reaction with hard nucleophiles.

Intermolecular Interactions and Complexation Studies

The crown ether framework of this compound is the key to its ability to form complexes with cations and engage in other intermolecular interactions. The four ether oxygen atoms and the carbonyl oxygen create a hydrophilic cavity capable of coordinating with metal ions.

The presence of the lactone group is expected to influence the complexation behavior compared to the parent 1,4,7,10-tetraoxacyclododecane (12-crown-4). The carbonyl oxygen can also participate in coordination, potentially altering the conformation of the macrocycle and its binding properties.

Beyond cation complexation, the oxygen atoms of this compound can act as hydrogen bond acceptors. This was observed in a study of the related 1,4,7,10-tetraoxacyclododecane, which forms a complex with triphenylmethanethiol (B167021) through an S-H···O hydrogen bond. Such interactions are crucial for the formation of supramolecular assemblies.

Theoretical and Computational Investigations of 1,4,7,10 Tetraoxacyclododecan 2 One

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are essential for determining the three-dimensional arrangement of atoms in 1,4,7,10-Tetraoxacyclododecan-2-one and identifying its most stable conformations. The cyclic nature of the 12-crown-4 (B1663920) ether ring, combined with the lactone group, introduces significant conformational flexibility.

The key structural parameters that would be determined from such studies include bond lengths, bond angles, and dihedral angles. For the 12-crown-4 ether portion, the C-C and C-O bond lengths are expected to be in the typical range for saturated ethers. The lactone group will feature a shorter C=O bond characteristic of an ester carbonyl group and a C-O single bond within the ester linkage.

Table 1: Predicted Key Structural Parameters of this compound from Theoretical Calculations

| Parameter | Predicted Value Range |

| C=O Bond Length | 1.20 - 1.22 Å |

| C-O (ester) Bond Length | 1.33 - 1.36 Å |

| C-O (ether) Bond Length | 1.42 - 1.44 Å |

| C-C Bond Length | 1.52 - 1.54 Å |

| O-C-C-O Dihedral Angles | Gauche and anti conformations |

| Ring Strain Energy | Dependent on the specific conformer |

Computational Prediction of Reactivity and Reaction Pathways

Computational methods can predict the reactivity of this compound by mapping its molecular orbitals and electrostatic potential. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its capacity to accept electrons (electrophilicity).

For this compound, the HOMO is likely to be localized on the oxygen atoms of the crown ether moiety, making them susceptible to electrophilic attack. Conversely, the LUMO is expected to be centered on the carbonyl carbon of the lactone group, rendering it the primary site for nucleophilic attack. This is a typical reactivity pattern for esters.

The molecular electrostatic potential (MEP) map would visually corroborate this, showing regions of negative potential (electron-rich) around the ether and carbonyl oxygens, and a region of positive potential (electron-poor) around the carbonyl carbon.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, particularly its interactions with solvent molecules and its conformational changes.

An MD simulation would typically place the molecule in a box of solvent, most commonly water, and solve Newton's equations of motion for all atoms in the system. This would reveal how the molecule behaves in a more realistic environment compared to the gas-phase calculations of quantum chemistry.

Key insights from MD simulations would include:

Solvation Structure: How water molecules arrange themselves around the polar and non-polar regions of the molecule. The ether oxygens and the carbonyl group would be expected to form hydrogen bonds with water.

Conformational Dynamics: The simulations would show the transitions between different low-energy conformers, providing a picture of the molecule's flexibility and the timescales of these changes.

Ion Binding Properties: A significant application of crown ethers is their ability to chelate metal cations. MD simulations could be employed to study the binding of various ions (e.g., Li⁺, Na⁺, K⁺) within the crown ether cavity. These simulations would help in determining the binding affinity and the structural changes the macrocycle undergoes upon ion complexation. The lactone group's influence on this binding, compared to a standard 12-crown-4, would be a key area of investigation.

Investigation of Biological Activities and Mechanistic Studies

Exploration of Antimicrobial Properties (e.g., Antibacterial, Antifungal)

No data is available in the scientific literature regarding the antibacterial or antifungal properties of 1,4,7,10-Tetraoxacyclododecan-2-one. While some crown ethers and lactones have been investigated for such properties, no studies have been found that specifically test this compound against microbial strains. mdpi.comrsc.orgresearchgate.netimpactfactor.orgnih.gov

Assessment of Antioxidant Activity

There is no information in the scientific literature concerning the antioxidant activity of this compound. Although other crown ether derivatives and various lactones have been evaluated for their potential as antioxidants, this specific molecule has not been the subject of such investigations. rsc.orgresearchgate.net

Hypothetical Mechanisms of Biological Action

In the absence of any observed biological activity, it is not possible to propose a hypothetical mechanism of action for this compound. Mechanistic studies are contingent on the identification of a biological effect.

Data Tables

As no experimental data on the biological activities of this compound have been reported, no data tables can be generated.

Biodegradation and Environmental Considerations of 1,4,7,10 Tetraoxacyclododecan 2 One and Its Polymeric Forms

Pathways and Kinetics of Biodegradation

No studies were found that investigate the microbial or enzymatic degradation pathways of 1,4,7,10-Tetraoxacyclododecan-2-one or its polymers. Consequently, there is no information on the kinetics, such as the rate of degradation, the half-life in various environments, or the specific enzymes and microorganisms involved in its breakdown.

Implications for Green Chemistry and Sustainable Materials

While the structure of this compound, containing both ether and ester functionalities, suggests potential relevance to the field of biodegradable polymers, no studies have been published that explore its synthesis from renewable resources, its lifecycle assessment, or its application as a sustainable material.

Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Systems for Synthesis and Polymerization

The synthesis of polyesters from lactones via Ring-Opening Polymerization (ROP) is a well-established field, yet the quest for more efficient, selective, and sustainable catalytic systems continues. For 1,4,7,10-Tetraoxacyclododecan-2-one, future research will likely focus on catalysts that can precisely control the polymerization process while preserving the integrity of the crown ether ring.

Emerging catalytic strategies include:

Organocatalysis : Metal-free organocatalysts are gaining traction for ROP due to their lower toxicity and environmental impact. rsc.orgchemrxiv.org Systems based on hydrogen-bonding, such as those employing aminocyclopropenium catalysts or co-catalysts like thiourea (B124793) (TU), have shown success in the ROP of other lactones by activating the monomer through hydrogen bonds. acs.org A particularly innovative approach involves using the excited-state acidity of photocatalysts, such as 1-hydroxypyrene (B14473) (PyOH), to regulate the ROP of lactones with visible light, offering temporal and spatial control over the polymerization. rsc.orgresearchgate.net

Advanced Metal-Based Catalysis : While traditional tin-based catalysts like Sn(Oct)₂ are effective, research is moving towards other metals. researchgate.net Aluminum (Al) complexes, for instance, have been developed for the living/controlled ROP of lactones, enabling the synthesis of high molecular weight polyesters with narrow distributions. rsc.org The design of the ligand or sidearm attached to the metal center plays a crucial role in catalytic activity and the suppression of side reactions like transesterification. rsc.org Lanthanide-based initiators are also being explored for their unique coordination properties. researchgate.net

Enzymatic and Biomimetic Catalysis : Lipase-catalyzed ROP presents a green alternative, operating under mild conditions. Future work could identify or engineer enzymes specifically for polymerizing crown ether-containing lactones.

The development of these novel systems aims to provide greater control over polymer architecture (e.g., block copolymers, star polymers) and properties, which are directly influenced by the catalyst's performance. rsc.orgmdpi.com

| Catalyst Type | Example(s) | Key Advantages for Lactone ROP | Relevant Findings |

| Organocatalyst | 1-hydroxypyrene (PyOH), Aminocyclopropeniums | Metal-free, low toxicity, potential for light regulation, high molecular weight control. rsc.orgacs.org | Achieves excellent control over polymerization and reversible activity mediation by light. rsc.orgresearchgate.net Hydrogen bonding can drive polymerization while limiting side reactions. acs.org |

| Metal-Based | Aluminum (Al) complexes with varied sidearms, Lanthanide tris(phenolate)s | High activity, living/controlled polymerization, synthesis of high molecular weight polymers. rsc.orgresearchgate.net | Sidearm structure on Al-catalysts significantly impacts reactivity and can inhibit transesterification. rsc.org Lanthanide initiators show first-order kinetics with respect to monomer and initiator. researchgate.net |

| Catalyst Promoter | 12-crown-4 (B1663920) | Enhances activity of alkali metal catalysts (e.g., NaOH) in anionic ROP. researchgate.net | Used as a promoter in the polymerization of cyclic siloxanes, demonstrating its utility in enhancing anionic polymerization systems. researchgate.net |

Exploration of Advanced Supramolecular Architectures and Functional Materials

The intrinsic ion-binding capability of the 12-crown-4 moiety is a defining feature of this compound and its polymers. wikipedia.org This feature is central to the future exploration of advanced supramolecular structures and functional materials. numberanalytics.com

Future research avenues include:

Ion-Selective Materials : Polymers derived from this lactone can act as solid polymer electrolytes or ion-selective membranes. The 12-crown-4 unit has a known affinity for the lithium cation (Li⁺). wikipedia.orgnumberanalytics.com Research will focus on optimizing polymer morphology to create efficient and selective ion transport channels for applications in batteries and sensors. taylorandfrancis.comacs.org

Stimuli-Responsive Materials : The host-guest interaction between the crown ether units and specific cations can be used as a trigger. iupac.org This could lead to the development of "smart" materials that change their properties—such as solubility, shape, or adhesive capability—in response to the presence or absence of certain ions. frontiersin.org This responsiveness can be harnessed to create drug delivery systems that release their payload in specific ionic environments.

Self-Assembled Nanostructures : In aqueous or organic media, amphiphilic block copolymers containing poly(this compound) segments could self-assemble into complex nanostructures like micelles, vesicles, or hydrogels. nih.gov The crown ether units could be used to template these structures or to bind guest molecules, leading to functional nanomaterials for catalysis or biomedical applications. numberanalytics.comnih.gov The formation of these architectures is driven by non-covalent interactions, including hydrogen bonding and metal-ligand coordination. numberanalytics.comfrontiersin.org

The ability to build these complex systems relies on the principles of host-guest chemistry and molecular recognition, where the crown ether acts as a versatile building block. mdpi.com

High-Throughput Screening for Structure-Activity Relationship Elucidation

To accelerate the discovery of new materials and catalysts, high-throughput screening (HTS) methodologies are becoming indispensable. rsc.org Applying HTS to this compound and its derivatives can rapidly elucidate complex structure-activity relationships (SAR). nih.govresearchgate.net

Future research will likely employ:

Catalyst Screening : Automated platforms can screen large libraries of potential catalysts for the ROP of this compound. acs.org By using techniques like automated inline NMR and online size-exclusion chromatography (SEC), researchers can quickly assess catalyst activity, polymerization control, and polymer properties, generating large, unbiased datasets. rsc.org This approach was successfully used to discover new polyolefin catalysts by surveying arrays of metal-ligand combinations under various conditions. acs.orgnih.gov

Screening for Ion-Binding Affinity : HTS methods can be developed to screen the binding affinity and selectivity of polymers derived from modified lactones for a wide range of cations. This would involve synthesizing a library of polymer derivatives with varied substituents on the lactone or crown ether ring and evaluating their performance in parallel.

SAR for Biological Interactions : If polymers of this compound are explored for biomedical applications, HTS can be used to screen their interactions with proteins, cells, or microorganisms. nih.gov SAR studies on other lactones have identified key structural motifs, such as α,β-unsaturated groups or hydrophobicity, that govern biological activity. nih.govresearchgate.net Similar studies could identify the pharmacophore of crown ether lactone derivatives for specific biological targets.

These HTS approaches will generate vast amounts of data, which, when combined with machine learning and data analysis, can guide the rational design of new catalysts and materials with optimized properties. rsc.org

Integration with Systems Biology and Network-Based Approaches

A forward-thinking research paradigm involves integrating the study of materials like poly(this compound) with systems biology and network analysis. This approach moves beyond studying the molecule in isolation to understanding its function within a complex biological environment.

Potential directions include:

Modeling Ionophore Activity : Crown ethers can function as ionophores, transporting ions across cell membranes. nih.govnih.gov Systems biology models could simulate the impact of polymers containing 12-crown-4 units on cellular ion homeostasis. By treating the polymer as a node in a cellular network, researchers could predict how its ion-binding properties might perturb signaling pathways or metabolic networks that are sensitive to cation concentrations.

Protein-Polymer Interaction Networks : Crown ethers are known to interact with proteins, particularly with positively charged amino acid residues like lysine. nih.gov Network-based approaches could be used to predict the full interactome of a poly(this compound) material within a cell. This could help in identifying potential off-target effects or in designing materials for specific protein-binding applications, such as enzyme inhibition or modulation of protein-protein interactions. nih.gov

Designing Biocompatible Materials : Understanding how a material interacts with the complex network of biological systems is key to designing truly biocompatible devices and drug delivery vehicles. Network analysis can help predict inflammatory responses or other adverse effects by mapping the material's interactions onto known biological pathways. This could guide the chemical modification of the polymer to minimize undesirable interactions and enhance its therapeutic function.

This integration represents a shift from a material-centric to a system-centric view, enabling a more holistic understanding and design of functional biomaterials.

Computational Design of Next-Generation Derivatives

Computational chemistry provides powerful tools for designing new molecules and predicting their properties before they are synthesized, saving significant time and resources. nih.gov Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are particularly valuable for exploring the chemical space of this compound derivatives. rsc.orgyoutube.com

Future computational efforts will focus on:

Designing Selective Ion Binders : DFT calculations can be used to model the complexation of different metal cations within the 12-crown-4 ring. rsc.org By systematically modifying the structure—for example, by adding electron-donating or-withdrawing groups—computational chemists can predict how these changes affect binding energy and selectivity for specific ions like Li⁺, Na⁺, or K⁺. taylorandfrancis.comacs.org This in silico design process can identify promising candidates for synthesis.

Simulating Polymerization Mechanisms : Quantum chemical calculations can elucidate the reaction mechanisms of novel catalysts for the ROP of this compound. researchgate.net By modeling the transition states of the coordination-insertion mechanism, for example, researchers can understand how catalyst structure influences reaction rates and selectivity, aiding in the design of more efficient catalysts. rsc.org

Predicting Polymer Properties with Molecular Dynamics : MD simulations can model the behavior of polymer chains, both individually and in bulk. nih.govresearchgate.net This allows for the prediction of key material properties such as the glass transition temperature, mechanical strength, and self-assembly behavior of copolymers in solution. nih.gov For drug delivery applications, MD simulations can model the encapsulation of drug molecules within polymeric micelles and predict their release dynamics. nih.gov

These computational approaches provide a theoretical framework that complements experimental work, enabling a more rational, design-driven approach to developing the next generation of materials from this compound. ekb.eg

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing polymers incorporating 1,4,7,10-tetraoxacyclododecan-2-one, and how do reaction conditions influence copolymer properties?

- Methodological Answer : The compound is typically copolymerized with methyl methacrylate via free-radical polymerization. Key parameters include monomer ratios (e.g., 1:4 crown ether to methyl methacrylate), initiators (e.g., azobisisobutyronitrile, AIBN), and solvent choice (e.g., toluene). Reaction temperature (60–80°C) and duration (12–24 hrs) critically affect molecular weight and glass transition temperature (Tg). Post-polymerization purification via precipitation in methanol ensures removal of unreacted monomers .

Q. Which spectroscopic and thermal characterization techniques are most effective for analyzing the structural and thermodynamic properties of crown ether-containing polymers?

- Methodological Answer :

- FTIR and NMR : Confirm incorporation of the crown ether moiety by identifying ether (C-O-C) stretching (~1100 cm⁻¹) and crown proton signals (δ 3.5–4.0 ppm in H NMR).

- DSC : Measures Tg, which increases with crown ether content due to restricted chain mobility (e.g., Tg = 105–120°C for copolymers with 20–30% crown ether).

- TGA : Evaluates thermal stability, showing decomposition onset at ~250°C for these polymers .

Advanced Research Questions

Q. How does the binding mechanism of lanthanide ions (e.g., Eu³⁺, Tb³⁺) with poly(1,4,7,10-tetraoxacyclododecan-2-ylmethyl methacrylate) differ across spectroscopic, calorimetric, and computational models?

- Methodological Answer : Discrepancies arise due to methodological limitations:

- Luminescence Spectroscopy : Quantifies binding constants (K ≈ 10³–10⁴ M⁻¹) but may overlook non-radiative pathways.

- Isothermal Titration Calorimetry (ITC) : Provides enthalpy-driven binding (ΔH < 0) but struggles with low solubility systems.

- DFT/MD Simulations : Reveal preferential binding to the crown ether’s oxygen atoms, though solvent effects (e.g., water vs. acetonitrile) require explicit modeling. Cross-validation across methods is essential to resolve contradictions .

Q. What experimental strategies optimize gas transport properties (e.g., CO₂/N₂ selectivity) in crown ether-based polymer membranes?

- Methodological Answer :

- Membrane Fabrication : Solution-casting with 15–25 wt% copolymer in THF, followed by slow evaporation.

- Gas Permeability Testing : Use time-lag apparatus at 30°C and 2 bar pressure. Higher crown ether content enhances CO₂ solubility due to polar interactions (e.g., CO₂ permeability = 120 Barrer, selectivity = 28 vs. N₂).

- Morphology Control : Annealing at 80°C reduces free volume, improving selectivity but reducing permeability .

Q. How can researchers reconcile conflicting data on ion-binding efficiency when using this compound derivatives in sensor applications?

- Methodological Answer : Contradictions often stem from:

- Ion Competition : Na⁺ vs. K⁺ selectivity (log K = 2.1 vs. 1.8) varies with solvent polarity. Use mixed-solvent systems (e.g., water/ethanol) to mimic real-world conditions.

- Electrode Configuration : Solid-contact vs. liquid-membrane electrodes yield different detection limits (e.g., 10⁻⁶ M vs. 10⁻⁴ M for Na⁺). Standardize electrode fabrication protocols to minimize variability .

Q. What role does this compound play in enhancing the performance of cement superplasticizers, and how is this evaluated mechanistically?

- Methodological Answer : The crown ether moiety improves dispersion by complexing Ca²⁺ ions on cement surfaces, reducing agglomeration.

- Adsorption Studies : Conduct zeta potential measurements; crown ether incorporation lowers surface charge (from −25 mV to −40 mV).

- Rheology : Evaluate slump flow retention (e.g., > 250 mm for 60 mins) using rotational viscometers.

- XRD/SEM : Confirm reduced ettringite crystal formation in hydrated cement .

Methodological Recommendations

- For Synthesis : Prioritize AIBN-initiated polymerization in toluene for reproducibility.

- For Ion Studies : Combine ITC and luminescence quenching to balance thermodynamic and kinetic data.

- For Industrial Collaboration : Partner with materials science labs to scale membrane fabrication while retaining selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.